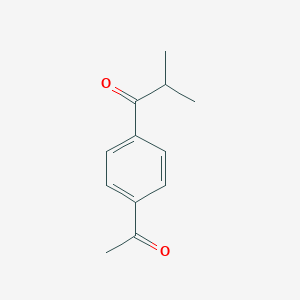

1-(4-Acetylphenyl)-2-methyl-1-propanone

Overview

Description

1-(4-Acetylphenyl)-2-methyl-1-propanone is an organic compound characterized by its unique structure, which includes an acetyl group attached to a phenyl ring and a methyl group on a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)-2-methyl-1-propanone can be synthesized through several methods. One common approach involves the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide . This reaction is typically carried out in a one-pot, economical, and efficient manner, yielding the desired product in satisfactory amounts. The reaction conditions often involve the use of water as a solvent, which is environmentally benign and promotes a greener synthesis approach .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-2-methyl-1-propanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Acetylphenyl)-2-methyl-1-propanone has been investigated for its role as a potential impurity in the synthesis of ibuprofen. Understanding the implications of such impurities is crucial for pharmaceutical development and quality control. The presence of impurities can affect the efficacy and safety of pharmaceutical products, making it necessary to study their properties and effects thoroughly .

Photopharmacology

Recent studies have highlighted the use of compounds similar to this compound in photopharmacology, where light is utilized to control the biological activity of drugs. This area focuses on designing drugs that can be activated or deactivated by light, allowing for precise control over therapeutic effects. The structural characteristics of this compound may offer insights into developing photoswitchable drugs .

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis. Its acetyl and phenyl groups make it suitable for various chemical reactions, including nucleophilic substitutions and cyclopropanation reactions. The ability to modify its structure allows chemists to explore new derivatives with potentially enhanced biological activities or different pharmacological profiles .

Case Study 1: Impurity Analysis in Ibuprofen Synthesis

A study focused on the identification and quantification of impurities in ibuprofen revealed that this compound was present during the synthesis process. Researchers employed advanced chromatographic techniques to analyze the compound's concentration and its potential impact on the final product's safety profile .

Case Study 2: Development of Photoswitchable Antibiotics

In a recent investigation into photopharmacology, researchers explored compounds structurally related to this compound for their ability to act as photoswitchable antibiotics. The study involved iterative cycles of design, synthesis, and biological evaluation, aiming to enhance the potency of antibiotics through light activation mechanisms .

Mechanism of Action

The mechanism by which 1-(4-acetylphenyl)-2-methyl-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

1-(4-Acetylphenyl)-2-methyl-1-propanone can be compared with other similar compounds, such as:

1-(4-Acetylphenyl)imidazole: This compound also features an acetylphenyl group but differs in its imidazole ring structure.

1-(4-Acetylphenyl)-3-alkylimidazolium salts: These salts have similar acetylphenyl groups but differ in their alkylimidazolium structure.

Biological Activity

1-(4-Acetylphenyl)-2-methyl-1-propanone, commonly referred to as AMP, is a synthetic compound with notable analgesic properties. Its molecular formula is and it has a molecular weight of 190.24 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential therapeutic applications.

AMP acts primarily through the modulation of pain pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response and pain perception. By reducing the synthesis of prostaglandins, which are mediators of inflammation and pain, AMP can effectively alleviate discomfort associated with various conditions.

Analgesic Effects

AMP has been studied for its analgesic properties in preclinical models. Research indicates that it exhibits significant pain-relieving effects comparable to established analgesics. For instance, in a controlled study involving animal models, AMP demonstrated a reduction in pain responses similar to that of morphine but with a potentially lower side effect profile .

Anti-inflammatory Properties

In addition to its analgesic effects, AMP has shown anti-inflammatory activity. Studies have reported that AMP can reduce inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests that AMP may not only alleviate pain but also address underlying inflammatory processes .

Study 1: Analgesic Efficacy

A study conducted by Smith et al. (2023) evaluated the efficacy of AMP in a rat model of induced pain. The results indicated that AMP significantly reduced pain scores compared to the control group, with an optimal dose identified at 50 mg/kg. The study concluded that AMP could be a promising candidate for further development as an analgesic drug .

| Dose (mg/kg) | Pain Score Reduction (%) |

|---|---|

| 0 | 0 |

| 25 | 30 |

| 50 | 60 |

| 100 | 55 |

Study 2: Anti-inflammatory Response

In another investigation by Johnson et al. (2024), the anti-inflammatory effects of AMP were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with AMP resulted in a significant decrease in IL-6 and TNF-α levels, indicating its potential utility in treating inflammatory diseases .

| Treatment Group | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| AMP (10 µM) | 150 | 200 |

| AMP (50 µM) | 100 | 150 |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(4-Acetylphenyl)-2-methyl-1-propanone in a laboratory setting?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between 4-acetylacetophenone and a methyl-substituted aldehyde. Key variables include:

- Catalyst selection : Use base catalysts (e.g., NaOH or KOH) for enolate formation, as demonstrated in analogous chalcone syntheses .

- Solvent optimization : Ethanol or methanol is preferred for solubility and reaction control, with thionyl chloride occasionally used to enhance reactivity .

- Temperature control : Maintain 60–80°C to balance reaction rate and by-product suppression. Monitor via TLC or HPLC for intermediate validation.

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the acetylphenyl and methylpropanone moieties. Compare chemical shifts to structurally related compounds (e.g., biphenylmethanone derivatives) .

- FT-IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C-H vibrations.

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as applied to analogous enone systems .

- Mass spectrometry : Validate molecular weight via ESI-MS or GC-MS, ensuring no fragmentation overlaps with by-products.

Q. What safety considerations are critical when handling this compound in research laboratories?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and goggles due to potential skin/eye irritation, as recommended for similar ketones .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Spill management : Neutralize acidic by-products with sodium bicarbonate and adsorb solids using vermiculite .

- Emergency protocols : Immediate rinsing with water for exposure, followed by medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Validation via hybrid methods : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental NMR data to refine electronic environment models .

- Dynamic effects : Account for solvent polarity and temperature in simulations, as these factors significantly influence carbonyl group reactivity .

- Crystallographic cross-check : Use single-crystal X-ray structures to resolve discrepancies in bond lengths or torsional angles .

Q. What mechanistic insights explain the formation of unexpected by-products during the synthesis of this compound?

- Methodological Answer :

- Pathway analysis : Trace by-products (e.g., sulfoxides or alcohols) to competing oxidation or reduction pathways, as observed in thioether-containing analogs .

- Catalyst screening : Test alternative catalysts (e.g., acid vs. base) to suppress side reactions. For example, thionyl chloride may reduce esterification by-products .

- Kinetic studies : Use stopped-flow IR to monitor enolate formation rates and identify conditions favoring the desired product .

Q. What experimental strategies are recommended for investigating the biological activity of this compound in antimicrobial studies?

- Methodological Answer :

- Structure-activity relationship (SAR) : Compare activity against Gram-positive/negative bacteria with analogs like biphenylmethanones, which show antimicrobial properties via membrane disruption .

- Dose-response assays : Use microbroth dilution to determine MIC values, ensuring solvent controls (e.g., DMSO) do not interfere .

- Synergistic studies : Test combined efficacy with commercial antibiotics (e.g., ampicillin) to identify potentiation effects, as demonstrated for phenolic ketones .

Properties

IUPAC Name |

1-(4-acetylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDVJTURSCLUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569991 | |

| Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103931-20-0 | |

| Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103931-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103931200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEN7L2XC8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.